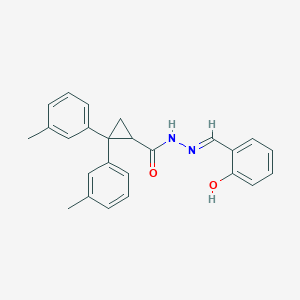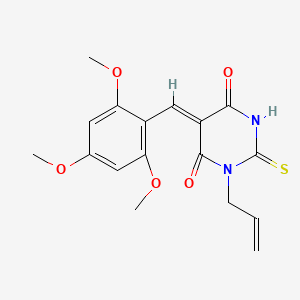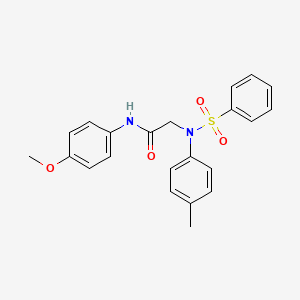
N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide
描述
N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide, also known as HBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and material science. HBC is a yellow crystalline powder that has a molecular formula of C36H34N2O2 and a molecular weight of 534.67 g/mol. In
作用机制
The mechanism of action of N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide is not fully understood. However, it is believed that N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide activates caspases, which are enzymes that play a crucial role in the apoptotic process. N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide also disrupts the mitochondrial membrane potential, which leads to the release of cytochrome c and other pro-apoptotic factors, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide inhibits the growth and proliferation of cancer cells by inducing apoptosis. N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases. In vivo studies have shown that N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide can reduce tumor growth in mice, suggesting its potential as an anti-cancer agent.
实验室实验的优点和局限性
N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide has also been shown to exhibit potent anti-cancer activity, making it a valuable tool for cancer research. However, N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to study its biological effects in aqueous environments. Additionally, N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the study of N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide. One of the most promising directions is the development of N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide-based anti-cancer drugs. N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide has shown potent anti-cancer activity in vitro and in vivo, and further studies are needed to determine its safety and efficacy in humans. Another future direction is the study of N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide's anti-inflammatory and antioxidant properties. N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide has shown potential as a treatment for inflammatory diseases, and further studies are needed to explore its mechanism of action and efficacy in vivo. Finally, the development of new synthesis methods for N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide could improve its yield and purity, making it more accessible for research and potential therapeutic applications.
Conclusion:
In conclusion, N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide is a promising chemical compound with potential applications in various fields, including medicine and material science. Its synthesis method is simple and efficient, and it has shown potent anti-cancer activity, anti-inflammatory, and antioxidant properties. However, further studies are needed to determine its safety and efficacy in humans and explore its potential in other applications. N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide is an exciting area of research that holds significant promise for the future.
科学研究应用
N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide has shown promising results in various scientific research applications. One of the most significant applications of N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide is in the field of medicine. N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide has been reported to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide works by inducing apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
属性
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-17-7-5-10-20(13-17)25(21-11-6-8-18(2)14-21)15-22(25)24(29)27-26-16-19-9-3-4-12-23(19)28/h3-14,16,22,28H,15H2,1-2H3,(H,27,29)/b26-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDNXUZFVGEVSJ-WGOQTCKBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NN=CC3=CC=CC=C3O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)N/N=C/C3=CC=CC=C3O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-hydroxybenzylidene)-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B3732263.png)
![2-benzyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3732277.png)
![7-bromo-2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B3732290.png)
![1-(4-fluorobenzyl)-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3732292.png)
![5-[(4-methoxy-1-naphthyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3732295.png)

![2-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B3732308.png)

![ethyl 2-(acetylamino)-7-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3732324.png)
![N-(4-ethylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732329.png)
![3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3732348.png)
![1-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3732354.png)
![1-(3-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3732361.png)
![2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3732386.png)